![molecular formula C16H19ClN2O2 B6421810 6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 896830-67-4](/img/structure/B6421810.png)
6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
6-Chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one, also known as 6-chloro-4-EPMC, is an organic compound belonging to the class of chromen-2-ones. It has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and pharmacology. This compound has been studied for its potential therapeutic effects on various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It is also of particular interest due to its ability to modulate the activity of certain enzymes and receptors in the body.
Scientific Research Applications
6-Chloro-4-EPMC has been studied for its potential therapeutic effects on various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-inflammatory, antioxidant, and anti-proliferative properties. It has also been studied for its ability to modulate the activity of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. It has also been found to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Mechanism of Action
The exact mechanism of action of 6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-onePMC is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. It has also been found to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, it has been found to interact with certain receptors, such as the 5-HT2A serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
6-Chloro-4-EPMC has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-proliferative properties. It has also been found to modulate the activity of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. It has also been found to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, it has been found to interact with certain receptors, such as the 5-HT2A serotonin receptor, which is involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-onePMC in laboratory experiments are that it is a relatively simple compound to synthesize, it is relatively stable, and it has a wide range of applications. The main limitation of this compound is that it is not widely available commercially, so it may be difficult to obtain in large quantities. In addition, the exact mechanism of action of this compound is not yet fully understood, so further research is needed to better understand its potential therapeutic effects.
Future Directions
There are a number of potential future directions for 6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-onePMC. Further research is needed to better understand its potential therapeutic effects on various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, further research is needed to better understand its mechanism of action and its interaction with certain receptors. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing this compound.
Synthesis Methods
The synthesis of 6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-onePMC has been extensively studied and several methods have been developed. The most common synthesis method is a two-step reaction involving the condensation of 4-ethylpiperazine and 2-chloro-6-methoxybenzaldehyde in the presence of a base, followed by the reaction of the resulting intermediate with ethyl chloroformate. This method was first reported in the literature in 1991 and has been used in many subsequent studies. Other methods of synthesis include the reaction of 4-ethylpiperazine with 2-chloro-6-hydroxybenzaldehyde in the presence of a base, and the reaction of 4-ethylpiperazine with 2-chloro-6-methoxybenzaldehyde in the presence of a catalyst.
properties
IUPAC Name |
6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-2-18-5-7-19(8-6-18)11-12-9-16(20)21-15-4-3-13(17)10-14(12)15/h3-4,9-10H,2,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMHQYBQSMZQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one |
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